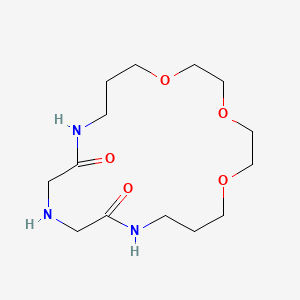
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione is a complex organic compound with a unique structure that includes three oxygen atoms and three nitrogen atoms arranged in a cyclic formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Trioxa-11,14,17-triazacyclooctadecane-2,5,8,11,14,17-hexone: A similar compound with a different ring size and additional functional groups.
1,4,7-Trioxa-11,14,17-triazacyclohexadecane-2,5,8,11,14,17-hexone: Another related compound with variations in the ring structure and substituents.
Uniqueness
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione is unique due to its specific ring size and the arrangement of oxygen and nitrogen atoms. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
832103-73-8 |
|---|---|
Molecular Formula |
C14H27N3O5 |
Molecular Weight |
317.38 g/mol |
IUPAC Name |
1,4,7-trioxa-11,14,17-triazacycloicosane-12,16-dione |
InChI |
InChI=1S/C14H27N3O5/c18-13-11-15-12-14(19)17-4-2-6-21-8-10-22-9-7-20-5-1-3-16-13/h15H,1-12H2,(H,16,18)(H,17,19) |
InChI Key |
KGPXREXGSOYPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CNCC(=O)NCCCOCCOCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


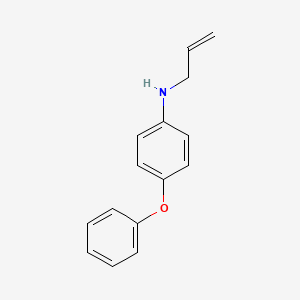
![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)
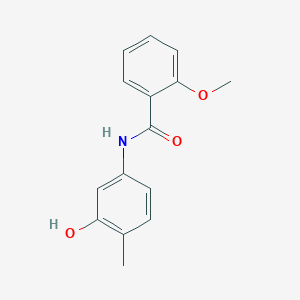
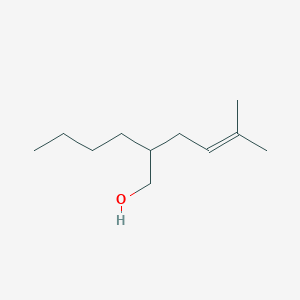
![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
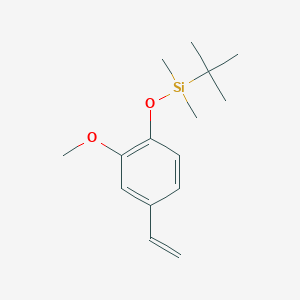
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
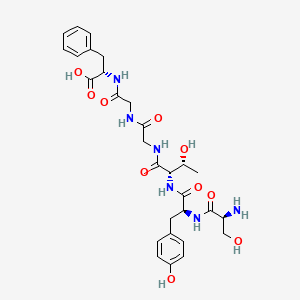
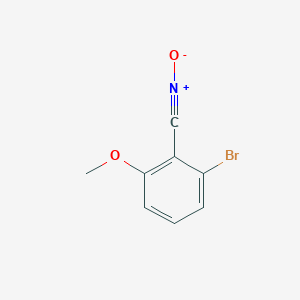
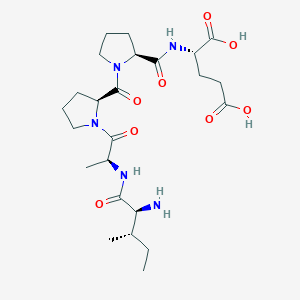
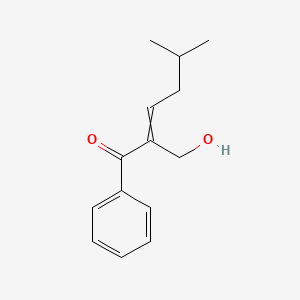
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)
